3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
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Overview
Description
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves multiple steps, including the formation of the indole core and subsequent functionalizationCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various halogenating agents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where halogen atoms can be replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Indole derivatives, including this compound, have shown potential in the development of new pharmaceuticals due to their biological activities, such as antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
The mechanism of action of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole include other indole derivatives with different substituents. These compounds share a common indole core but differ in their functional groups, leading to variations in their chemical and biological properties. Some similar compounds include:
- 3-Bromo-1-(3-chlorophenyl)-1H-indole
- 3-Bromo-1-(4-fluorophenyl)-1H-indole
- 3-Bromo-1-(2-thienyl)-1H-indole
These compounds highlight the diversity of indole derivatives and their potential for various applications.
Properties
Molecular Formula |
C22H14BrClFNOS |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
3-bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14BrClFNOS/c23-13-9-15(25)21-17-8-12-7-14(24)3-4-16(12)26(17)22(27-18(21)10-13)20-6-5-19(28-20)11-1-2-11/h3-11,22H,1-2H2 |
InChI Key |
LKXRZWVKMUAKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(S2)C3N4C5=C(C=C(C=C5)Cl)C=C4C6=C(O3)C=C(C=C6F)Br |
Origin of Product |
United States |
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